molecular formula C9H8Br2O B3036634 2,4'-Dibromopropiophenone CAS No. 38786-67-3

2,4'-Dibromopropiophenone

Cat. No.: B3036634
CAS No.: 38786-67-3
M. Wt: 291.97 g/mol
InChI Key: GKALOSTUZMFUQB-UHFFFAOYSA-N
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Description

2,4’-Dibromopropiophenone is an organic compound with the molecular formula C9H8Br2O. It is characterized by the presence of two bromine atoms attached to a propiophenone structure. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.

Mechanism of Action

Target of Action

2,4’-Dibromopropiophenone is a versatile compound used in organic synthesis. Its primary targets are various organic molecules that undergo nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions. This allows for the introduction of the 2,4-dibromophenyl group into various organic molecules. The reactivity of 2,4’-Dibromopropiophenone at the molecular level enables the formation of new carbon-carbon and carbon-heteroatom bonds .

Biochemical Pathways

It is known that the compound plays a crucial role in facilitating the synthesis of various organic compounds .

Result of Action

The primary result of 2,4’-Dibromopropiophenone’s action is the formation of new carbon-carbon and carbon-heteroatom bonds in various organic molecules. This facilitates the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2,4’-Dibromopropiophenone can be influenced by various environmental factors. For instance, the compound is known to react under acidic conditions . Additionally, it should be stored in a dry, clean place, away from fire sources and oxidizing agents .

Biochemical Analysis

Biochemical Properties

The role of 2,4’-Dibromopropiophenone in biochemical reactions is primarily as a reactant in nucleophilic substitution reactions Its reactivity at the molecular level enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex organic compounds .

Cellular Effects

It is known that brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,4’-Dibromopropiophenone involves participating in nucleophilic substitution reactions It’s reactivity at the molecular level enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex organic compounds .

Temporal Effects in Laboratory Settings

It is known that brominated compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that brominated compounds can have dosage-dependent effects in animal models .

Metabolic Pathways

It is known that brominated compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that brominated compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

It is known that brominated compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4’-Dibromopropiophenone can be synthesized through a multi-step reaction. One common method involves the bromination of propiophenone. The reaction typically proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of 2,4’-Dibromopropiophenone follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,4’-Dibromopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted propiophenones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2,4’-Dibromopropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Bromopropiophenone
  • 4’-Bromopropiophenone
  • 2,5-Dibromopropiophenone

Comparison: 2,4’-Dibromopropiophenone is unique due to the presence of two bromine atoms at specific positions on the aromatic ring. This structural feature enhances its reactivity compared to mono-brominated derivatives. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKALOSTUZMFUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38786-67-3
Record name 2-Bromo-1-(4-bromophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38786-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Dibromopropiophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolving 5.0 g (23 mmol) of 4′-bromopropiophenon into 50 milliliter of acetic acid, and adding 3.7 g (23 mmol) of bromine while cooling with ice, stirred at the temperature of 10° C. for 3 hours. After the color of bromine disappeared, adding water and an extraction was carried out using dichloro-methane. Washing the organic layer with water, it was dried with the use of sodium sulfate. The solvent was removed by distillation and the resultant crystals were washed with hexane thereby obtaining 4.3 g of 2,4′-dibromopropiophenon (yield: 63%).
Quantity
5 g
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reactant
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50 mL
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3.7 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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